molecular formula C29H31ClN2O7 B12997521 sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12997521
M. Wt: 555.0 g/mol
InChI Key: HUBFKBAYGDERIW-UHFFFAOYSA-N
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Description

sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core fused with substituted aromatic rings. Its structure includes:

  • A hexahydroquinoline scaffold with a keto group at position 5 and a methyl group at position 2.
  • A 4-chloro-3-nitrophenyl substituent at position 4, introducing strong electron-withdrawing effects.
  • A 3,4-dimethoxyphenyl group at position 7, contributing electron-donating methoxy groups.
  • A sec-butyl ester at position 3, influencing lipophilicity and steric bulk.

Its synthesis likely follows Hantzsch-type cyclization, common for such scaffolds .

Properties

Molecular Formula

C29H31ClN2O7

Molecular Weight

555.0 g/mol

IUPAC Name

butan-2-yl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H31ClN2O7/c1-6-15(2)39-29(34)26-16(3)31-21-11-19(17-8-10-24(37-4)25(14-17)38-5)13-23(33)28(21)27(26)18-7-9-20(30)22(12-18)32(35)36/h7-10,12,14-15,19,27,31H,6,11,13H2,1-5H3

InChI Key

HUBFKBAYGDERIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Biological Activity

The compound sec-Butyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. Its structure suggests possible interactions with biological systems that warrant investigation into its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C22H24ClN2O5C_{22}H_{24}ClN_{2}O_{5}. The structural features include a hexahydroquinoline core substituted with various functional groups that may influence its biological activity.

Research indicates that compounds structurally similar to sec-butyl derivatives exhibit significant biological activities, particularly in cancer therapeutics. These compounds often interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies show that certain derivatives can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and inducing cytotoxic effects in tumor cells .

Anticancer Activity

A significant area of research has focused on the anticancer properties of sec-butyl derivatives. In vitro studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT-29 (Colon Carcinoma)0.5Cell cycle arrest at G2/M phase
M21 (Skin Melanoma)0.7Disruption of microtubule dynamics
MCF7 (Breast Carcinoma)0.6Induction of apoptosis via mitochondrial pathways

These findings suggest that sec-butyl derivatives may be promising candidates for further development as anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated potential antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against Staphylococcus aureus and Acinetobacter baumannii . This antimicrobial activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

  • Case Study on Antiproliferative Effects :
    A study evaluated the antiproliferative effects of sec-butyl derivatives on multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The most potent derivative was further tested in vivo using chick chorioallantoic membrane assays, showing significant inhibition of tumor growth without substantial toxicity to the host .
  • Case Study on Antimicrobial Properties :
    Another investigation assessed the antimicrobial efficacy of sec-butyl derivatives against various pathogens. The study concluded that certain modifications to the chemical structure enhanced antibacterial activity significantly compared to unmodified analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives vary in substituent patterns and ester groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural Comparison

Compound Name (Ester Group) Substituent at Position 4 Substituent at Position 7 Key Features
Target compound (sec-butyl) 4-chloro-3-nitrophenyl 3,4-dimethoxyphenyl High lipophilicity (sec-butyl); balanced electron-withdrawing/donating groups
Ethyl ester analog 4-chloro-3-nitrophenyl 3,4-dimethoxyphenyl Similar substituents; lower steric bulk (ethyl vs. sec-butyl)
Methyl ester analog 2-chloro-5-nitrophenyl 2,7,7-trimethyl Differing nitro position; methyl ester enhances crystallinity
Cyclohexyl ester analog 4-hydroxy-3-methoxyphenyl Phenyl Polar hydroxy group; bulky cyclohexyl ester
Ethyl 4-(4-chlorophenyl) 4-chlorophenyl None Simpler structure; lacks nitro and methoxy groups

Table 2: Physicochemical and Functional Properties

Property Target Compound (sec-butyl) Ethyl Analog Methyl Analog Cyclohexyl Analog
Lipophilicity (LogP) High (sec-butyl ester) Moderate Moderate Very high
Solubility Low in polar solvents Low Low Very low
Electron Effects Strong EWG (Cl, NO₂) + EDM (OMe) Same as target EWG (Cl, NO₂) EDM (OMe, OH)
Crystallinity Likely amorphous Unreported High (studied via X-ray) Unreported

Key Findings:

Substituent Position Effects: The 3-nitro group in the target compound (vs. Methoxy groups at the 3,4-positions (target compound) improve solubility in organic solvents compared to non-polar analogs like .

Ester Group Influence: sec-Butyl vs. Cyclohexyl ester introduces significant bulk, which may hinder membrane permeability despite high lipophilicity.

Crystallographic Insights: The methyl analog was structurally resolved using X-ray crystallography (SHELX ), revealing a puckered hexahydroquinoline ring (Cremer-Pople parameters ). Similar puckering is expected in the target compound but with altered torsion angles due to the sec-butyl group .

The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic receptor pockets .

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